molecular formula C4H7NO B1296849 3-Pyrrolidinone CAS No. 96-42-4

3-Pyrrolidinone

Cat. No. B1296849
CAS RN: 96-42-4
M. Wt: 85.1 g/mol
InChI Key: QGKLPGKXAVVPOJ-UHFFFAOYSA-N
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Description

3-Pyrrolidinone is a five-membered nitrogen-containing heterocyclic compound . It is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It is also a starting material in the synthesis of spirocyclic tetrahydrofuran .


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Chemical Reactions Analysis

High-level ab initio quantum chemical calculations have been performed for 2- and 3-pyrrolidinones . The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .


Physical And Chemical Properties Analysis

3-Pyrrolidinone has a molecular formula of C4H7NO and a molecular weight of 85.10 . It is a versatile scaffold due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Reactions

3-Pyrrolidinone is used extensively in the synthesis of various heterocyclic compounds. It's particularly valuable due to its high reactivity, which is beneficial for synthesizing indoles, 5-deazapteroic acid analogues, and as a raw material in drug synthesis (Amer et al., 2008).

Bioactive Compound Synthesis

In the realm of organic synthesis, 3-pyrrolidinone derivatives are important starting materials, especially in conjugate addition reactions. They have been used in the synthesis of potentially bioactive 2-pyrrolidinones and pyrrolidines, such as the nootropic (+/-)-nebracetam (Alves, 2007).

Pharmaceutical and Industrial Applications

Pyrrolidinones synthesized from reductive amination of levulinic acid have applications as surfactants, pharmaceutical intermediates, dispersants, and solvents. This synthesis process has been catalyzed using iridium complexes, demonstrating the versatility of 3-pyrrolidinone in various industrial applications (Xu et al., 2017).

Anticancer Research

3-Pyrrolidinone derivatives have shown potential in cancer treatment. For instance, 2‐pyrrolidinone from Brassica oleracea var. capitata exhibited cytotoxicity in HeLa and PC‐3 human cancer cell lines, alongside antioxidant activity. This highlights the potential of 3-pyrrolidinone derivatives in developing new anticancer agents (Thangam et al., 2013).

Environmental Remediation

Pyrrolidinone-based hypercrosslinked polymers (HCPs) have been developed for the capture of radioactive iodine, showcasing their potential in environmental remediation, particularly in nuclear waste management. This application utilizes the affinity of pyrrolidinone toward iodine, combined with the high surface area and electron-rich aromatic networks of HCPs (Li et al., 2019).

Natural Products and Cytotoxicity

Some natural products derived from fungi, such as rigidiusculamides, contain pyrrolidinone structures. These compounds have shown modest cytotoxicity against human tumor cell lines, suggesting their potential application in pharmaceutical research (Li et al., 2009).

Safety And Hazards

3-Pyrrolidinone can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they can be some of the best sources of pharmacologically active lead compounds . This makes the pyrrolidine ring a promising area for future research and drug development .

properties

IUPAC Name

pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283427
Record name Pyrrolidin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinone

CAS RN

96-42-4
Record name 3-Pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423
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Record name Pyrrolidin-3-one
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Record name Pyrrolidin-3-one
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Record name 3-PYRROLIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
A Padwa, Y Tomioka, MK Venkatramanan - Tetrahedron letters, 1987 - Elsevier
… A STUDY OF THE 5EXO METHYLENE-ISOXAZOLIDINE TO 3-PYRROLIDINONE REARRANGEMENT … MNDO calculations indicate a 54 kcal/mol difference in the heat of …
Number of citations: 36 www.sciencedirect.com
N Kizaki, Y Yasohara, N Nagashima… - Journal of Molecular …, 2008 - Elsevier
Optically active N-benzyl-3-pyrrolidinols are versatile chiral building blocks. Stereoselective reduction of N-benzyl-3-pyrrolidinone is an economical and environmentally friend means of …
Number of citations: 17 www.sciencedirect.com
J Blake, CD Willson, H Rapoport - Journal of the American …, 1964 - ACS Publications
… interest in 3-pyrrolidinones as intermediates for the preparation of pyrroles, we undertook an investigation of the Dieckmann condensation as a useful entry into the 3-pyrrolidinone …
Number of citations: 89 pubs.acs.org
FAK Amer, M Hammouda… - Journal of …, 2008 - Wiley Online Library
… acid at room temperature afforded the tetrahydro-2H-1,2oxazinone 98, hydrogenation of 98 over Pd/C led to the amino alcohol which on dehydrative ring closure gave 3pyrrolidinone 99 …
Number of citations: 16 onlinelibrary.wiley.com
EC Taylor, K McDaniel, JS Skotnicki - The Journal of Organic …, 1984 - ACS Publications
Dehydrative ring closure of 8 to the target 3-pyrrolidinone 1 failed both with triphenylphosphine/diethyl azodicarboxylate/toluene7 and with triphenyl-phosphine/triethylamine/CC14/…
Number of citations: 17 pubs.acs.org
E Wissing, H Kleijn, J Boersma… - Recueil des Travaux …, 1993 - Wiley Online Library
… The formation of a 3-pyrrolidinone from the reaction of Zn[(CH… a-diimines, 3-pyrrolidinone derivatives are indeed formed in … tempted simplified synthesis of 3-pyrrolidinone derivative 1Oc. …
Number of citations: 13 onlinelibrary.wiley.com
JL Kraus, M Bouygues, J Courcambeck… - Bioorganic & medicinal …, 2000 - Elsevier
… We have recently reported the synthesis of new 3-pyrrolidinone type inhibitors of HIV-1 replication.1, 2 The design of these inhibitors was based on the observation that HIV protease …
Number of citations: 22 www.sciencedirect.com
K Yamada-Onodera, M Fukui, Y Tani - Journal of bioscience and …, 2007 - Elsevier
… N-Benzyl-3-pyrrolidinone reducing … -3-pyrrolidinone, and an appropriate amount of the enzyme solution in a total volume of 1 ml. The reaction mixture without N-benzyl-3-pyrrolidinone …
Number of citations: 30 www.sciencedirect.com
M Bouygues, M Medou, JC Chermann… - European journal of …, 1998 - Elsevier
… In this report, we describe the syntheses of short 3pyrrolidinone and 3-hydroxy-pyrrolidine peptides based on Phe-Pro or Tyr-Pro specific proteolytic processing of HIV-1. These new …
Number of citations: 7 www.sciencedirect.com
H Kagoshima, T Okamura… - Journal of the American …, 2001 - ACS Publications
… Furthermore, these purified products were successfully converted into the corresponding optically pure 3-pyrrolidinone derivatives 4a−h in excellent yields by hydrolysis with 6 M HCl in …
Number of citations: 50 pubs.acs.org

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